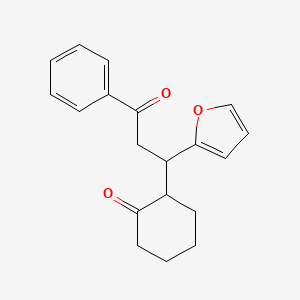

2-(1-(Furan-2-yl)-3-oxo-3-phenylpropyl)cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

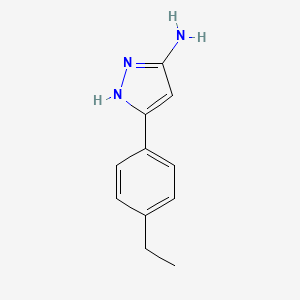

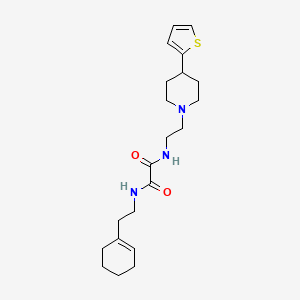

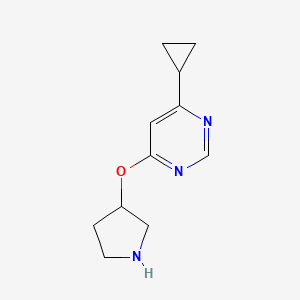

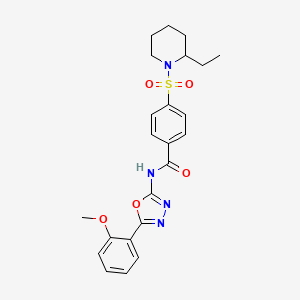

The compound is a complex organic molecule that contains a furan ring, a cyclohexanone ring, and a phenyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Cyclohexanone is a six-membered ring with one carbonyl group (C=O), and a phenyl group is a six-membered aromatic ring (C6H5-).

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . The synthesis of complex molecules often involves multi-step reactions, each introducing different functional groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds . The reactivity of this specific compound would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Organic Synthesis and Oxidative Processes

Furan derivatives, including those structurally related to 2-(1-(Furan-2-yl)-3-oxo-3-phenylpropyl)cyclohexanone, play a significant role in organic synthesis. For instance, Moskovkina, Vysotskii, and Tilichenko (1985) explored the oxidation of hexahydrochromenes by monoperphthalic acid, leading to various diketone derivatives, demonstrating the reactivity of furan-related compounds under oxidative conditions (Moskovkina, Vysotskii, & Tilichenko, 1985). Similarly, Zhang et al. (2017) reported on a photoinduced direct oxidative annulation process involving furan derivatives, showcasing the utility of these compounds in creating polyheterocyclic structures without the need for transition metals or oxidants (Zhang et al., 2017).

Photoinitiators for 3D Printing

Furan derivatives are also investigated for their applications in 3D printing technologies. Li et al. (2019) synthesized a type II photoinitiator with a furan structure, demonstrating its high polymerization rate and conversion at low concentrations. This study highlights the potential of furan-based photoinitiators in enhancing the efficiency of 3D photopolymerization printing materials, especially when using long wavelength LED lamps (Li et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(19-11-6-12-22-19)13-18(21)14-7-2-1-3-8-14/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZLZHBTINJFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)